![molecular formula C31H21N3O2S B2424547 N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide CAS No. 329906-08-3](/img/structure/B2424547.png)

N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

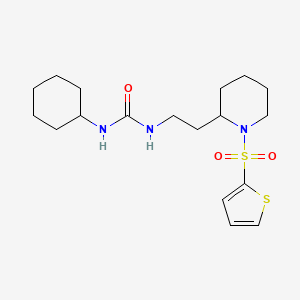

Synthesis and Structural Insights

- Synthesis and Reactivity : The compound is synthesized via condensation and oxidation processes, involving steps like treating with P2S5 in anhydrous toluene and oxidation with potassium hexacyanoferrate(III). These methods lead to the formation of related naphtho-fused thiazoles and their derivatives (Aleksandrov, Stepanov & El’chaninov, 2018).

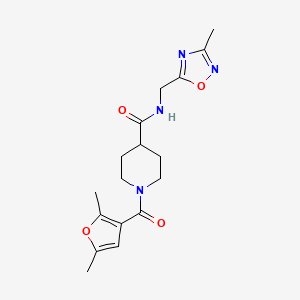

Biological and Pharmacological Properties

Anticonvulsant Activity : Derivatives of this compound, such as β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, have been evaluated for anticonvulsant activity. Some derivatives showed significant activity against animal models, indicating potential in anticonvulsant drug development (Arshad et al., 2019).

Antimycobacterial Activity : A study on N-alkoxyphenylhydroxynaphthalenecarboxamides, related to this compound, revealed their promising antimycobacterial properties. Some derivatives exhibited activity comparable or superior to standard drugs like rifampicin, showing potential for tuberculosis treatment (Goněc et al., 2016).

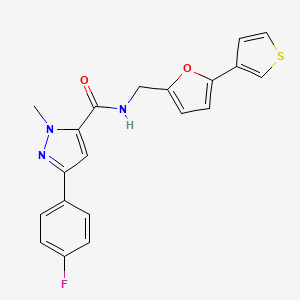

Applications in Material Science

- Electrochromic Polymers : Related naphthalene-cored dicarboxamides can be electropolymerized to create electroactive films. These films exhibit reversible electrochemical oxidation and color changes upon electro-oxidation, which is beneficial for developing smart materials (Hsiao & Han, 2017).

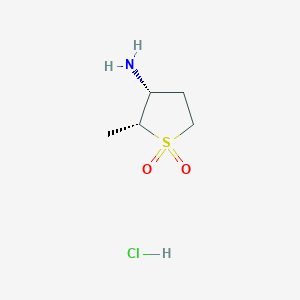

Wirkmechanismus

Target of Action

The primary target of TCMDC-124033 is the kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124033 interacts with PfCLK3, inhibiting its function . The compound’s interaction with PfCLK3 disrupts the normal functioning of the kinase, leading to changes in the parasite’s RNA splicing .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124033 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing is detrimental to the survival of the parasite, affecting its ability to reproduce and survive .

Result of Action

The action of TCMDC-124033 leads to the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This disruption prevents the parasite from reproducing and surviving, making TCMDC-124033 a potential candidate for antimalarial therapy .

Eigenschaften

IUPAC Name |

N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H21N3O2S/c35-29(25-14-12-20-6-1-3-8-22(20)16-25)32-27-11-5-10-24(18-27)28-19-37-31(33-28)34-30(36)26-15-13-21-7-2-4-9-23(21)17-26/h1-19H,(H,32,35)(H,33,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZKPNGFOGKDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)

![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)

![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)

![2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2424486.png)